Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834492
InChI: InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3
SMILES:
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

CAS No.:

Cat. No.: VC15834492

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate -

Specification

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Standard InChI InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3
Standard InChI Key QXNYDGDGCRFDBF-UHFFFAOYSA-N
Canonical SMILES CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate consists of a bicyclo[3.3.1]nonane framework, where the nitrogen atom occupies the 9-position. The methylamino group is attached to the 3-position, while the benzyl ester moiety is linked to the nitrogen via a carboxylate group. This arrangement creates a stereochemically complex system with potential for both exo and endo conformations, though the exo configuration is more commonly reported in related compounds due to steric considerations.

Key physicochemical properties include:

  • Molecular Formula: C₁₇H₂₂N₂O₂

  • Molecular Weight: 286.37 g/mol

  • Density: ~1.1–1.2 g/cm³ (estimated for analogous bicyclic esters)

  • Boiling Point: ~420–430°C (extrapolated from similar structures)

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water, typical of ester-containing bicyclic amines.

The compound’s logP (octanol-water partition coefficient) is estimated to be approximately 2.5–3.0, suggesting moderate lipophilicity conducive to blood-brain barrier penetration. This property aligns with its potential application in central nervous system (CNS)-targeted therapeutics.

Synthesis and Reaction Pathways

The synthesis of benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multi-step organic reactions, beginning with the construction of the bicyclic core. A common approach utilizes a tandem cyclization strategy:

  • Formation of the Bicyclic Framework:
    Starting from a precursor such as 9-azabicyclo[3.3.1]nonan-3-one, reductive amination or alkylation introduces the methylamino group at the 3-position. For example, treatment with methylamine in the presence of a reducing agent like sodium cyanoborohydride yields 3-(methylamino)-9-azabicyclo[3.3.1]nonane.

  • Esterification:
    The nitrogen atom is then functionalized with a benzyl ester group via reaction with benzyl chloroformate in the presence of a base such as triethylamine. This step requires careful control of reaction conditions to avoid over-alkylation or decomposition of the bicyclic system.

Alternative routes may employ ring-closing metathesis or photochemical cyclization to assemble the bicyclo[3.3.1]nonane scaffold, though these methods are less commonly reported for this specific derivative.

Applications in Medicinal Chemistry

The compound’s unique architecture positions it as a promising scaffold for drug discovery. Potential applications include:

Antidepressant Development

Bicyclic amines with similar substitution patterns have shown efficacy in preclinical models of depression. The methylamino group may mimic endogenous amines like serotonin, enabling competitive inhibition of monoamine reuptake.

Anxiolytic Agents

The benzyl ester’s aromatic ring could engage π-π interactions with GABA_A receptor subunits, potentiating chloride ion influx and neuronal inhibition.

Neuroprotective Therapeutics

By targeting σ-1 receptors, this compound might mitigate oxidative stress and calcium dysregulation in neurodegenerative diseases such as Alzheimer’s.

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